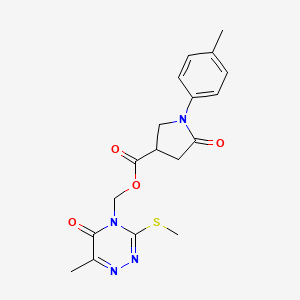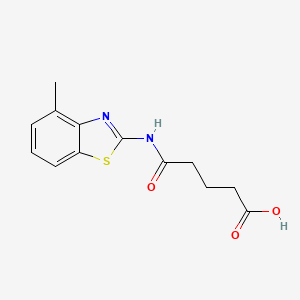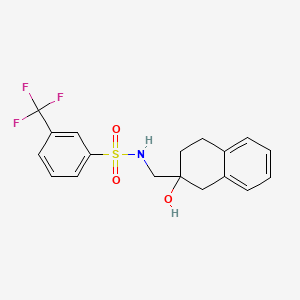
(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 5-oxo-1-(p-tolyl)pyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 5-oxo-1-(p-tolyl)pyrrolidine-3-carboxylate is a complex organic molecule It features a triazinyl ring and a pyrrolidine ring, highlighting its significant chemical diversity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 5-oxo-1-(p-tolyl)pyrrolidine-3-carboxylate typically involves multiple steps. A common synthetic route includes:
Starting with the formation of the triazinyl intermediate through cyclization reactions involving thiosemicarbazides.
The pyrrolidine derivative can be synthesized from p-tolylacetic acid through a series of condensation reactions.
Finally, the two intermediates are linked through esterification under controlled temperature and pH conditions.
Industrial Production Methods
For industrial-scale production, the synthesis might involve batch or continuous flow reactions with optimized catalysts and reaction parameters. The use of automated reactors ensures high yield and purity, while minimizing the time and resource consumption.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl groups can be reduced to alcohols under specific conditions.
Substitution: The methyl and methylthio groups can be substituted with various functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures ranging from -78°C to room temperature and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The primary products of these reactions vary based on the type of reaction. For oxidation, the products include sulfoxides and sulfones. Reduction reactions yield alcohol derivatives, while substitution reactions produce a range of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, the compound is used as a precursor for synthesizing complex molecules and as a reagent in various organic transformations. Its diverse reactivity profile makes it a valuable tool for developing new synthetic methodologies.
Biology
In biological studies, this compound is explored for its potential as an enzyme inhibitor. Its structural components allow it to interact with specific active sites, providing insights into enzyme mechanisms and aiding in the development of inhibitors for therapeutic applications.
Medicine
Medically, (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 5-oxo-1-(p-tolyl)pyrrolidine-3-carboxylate is investigated for its pharmacological properties. Its unique structure enables it to bind to various biological targets, making it a candidate for drug development in treating certain diseases.
Industry
Industrially, the compound finds applications in developing new materials and as an intermediate in the production of agrochemicals and pharmaceuticals. Its reactivity and stability under different conditions make it suitable for various industrial processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its triazinyl and pyrrolidine moieties play a crucial role in binding to these targets, often inhibiting their activity. The exact pathways involved depend on the specific biological system but generally involve the disruption of normal enzymatic or receptor functions.
Comparison with Similar Compounds
Compared to other compounds with similar structural features, such as those with triazinyl or pyrrolidine rings, (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 5-oxo-1-(p-tolyl)pyrrolidine-3-carboxylate stands out due to its dual-ring structure and functional group diversity.
List of Similar Compounds
3-(methylthio)-1,2,4-triazine derivatives.
Pyrrolidine-3-carboxylate esters.
Triazinyl-pyrrolidine hybrids.
Properties
IUPAC Name |
(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-11-4-6-14(7-5-11)21-9-13(8-15(21)23)17(25)26-10-22-16(24)12(2)19-20-18(22)27-3/h4-7,13H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJWEYAUMSGCBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCN3C(=O)C(=NN=C3SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2683895.png)
![2-[(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B2683898.png)

![rac-(1R,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2683900.png)
![N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]furan-3-carboxamide](/img/structure/B2683901.png)








